molecular formula C5H9N3O B8756181 2-Imino-1,3-dimethylimidazolidin-4-one CAS No. 34293-22-6

2-Imino-1,3-dimethylimidazolidin-4-one

Cat. No. B8756181
Key on ui cas rn: 34293-22-6
M. Wt: 127.14 g/mol
InChI Key: NQLHETVWDMRIPV-UHFFFAOYSA-N
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Patent
US05500406

Procedure details

Then, to 150 ml of a methanol solution containing 5.17 g (78.4 mmol) of 85% potassium hydroxide, 20 g (78.4 mmol) of 2-imino-1,3-dimethylimidazolidin-4-one hydroiodide was added, and the mixture was stirred at room temperature for 20 minutes. The solvent was distilled off under reduced pressure. Then, to the residue, 200 ml of chloroform was added, and insoluble matters were filtered off. The filtrate was dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure to obtain 9.0 g of 2-imino-1,3-dimethylimidazolidin-4-one.
Quantity
5.17 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH-].[K+].I.[NH:4]=[C:5]1[N:9]([CH3:10])[C:8](=[O:11])[CH2:7][N:6]1[CH3:12]>CO>[NH:4]=[C:5]1[N:9]([CH3:10])[C:8](=[O:11])[CH2:7][N:6]1[CH3:12] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
5.17 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
20 g
Type
reactant
Smiles
I.N=C1N(CC(N1C)=O)C
Name
Quantity
150 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 20 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
Then, to the residue, 200 ml of chloroform was added
FILTRATION
Type
FILTRATION
Details
insoluble matters were filtered off
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
N=C1N(CC(N1C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 9 g
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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